molecular formula C13H20 B15399132 1-Isopropenyladamantane CAS No. 773-33-1

1-Isopropenyladamantane

Cat. No.: B15399132
CAS No.: 773-33-1
M. Wt: 176.30 g/mol
InChI Key: IATJIZFUHGLZBF-UHFFFAOYSA-N
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Description

1-Isopropenyladamantane is a bicyclic hydrocarbon derivative of adamantane, characterized by an isopropenyl group (–CH₂–C(CH₃)=CH₂) attached to the adamantane framework. These compounds share common synthetic strategies, such as functionalizing adamantane via alkylation or nucleophilic substitution, and are often analyzed using NMR, GC-MS, and elemental analysis .

Properties

CAS No.

773-33-1

Molecular Formula

C13H20

Molecular Weight

176.30 g/mol

IUPAC Name

1-prop-1-en-2-yladamantane

InChI

InChI=1S/C13H20/c1-9(2)13-6-10-3-11(7-13)5-12(4-10)8-13/h10-12H,1,3-8H2,2H3

InChI Key

IATJIZFUHGLZBF-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C12CC3CC(C1)CC(C3)C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following section compares 1-isopropenyladamantane (inferred structure) with analogous adamantane derivatives from the provided evidence, focusing on structural features, synthesis, and reactivity.

1-(3-Isoselenocyanatopropyl)adamantane

  • Structure: Contains a propyl chain linking adamantane to an isoselenocyanate (–SeCN) group .
  • Synthesis: Prepared via a two-step reaction: 3-(Adamantan-1-yl)propanenitrile is reduced to 3-(adamantan-1-yl)propan-1-amine. The amine reacts with elemental selenium to form the isoselenocyanate .
  • Reactivity: The isoselenocyanate group enables participation in nucleophilic reactions, similar to isocyanides, but with enhanced polarizability due to selenium .
  • Applications: Potential in multicomponent reactions (e.g., Ugi, Passerini) for synthesizing selenoureas or bioactive molecules .

1-(1-Isocyanoethyl)adamantane

  • Structure: Features an isocyano (–NC) group attached via an ethyl bridge to adamantane .
  • Synthesis : Optimized via Hofmann isonitrile synthesis from a primary amine precursor .
  • Reactivity: The isocyano group acts as a versatile synthon in multicomponent reactions, forming peptidomimetics or heterocycles .
  • Applications : Used in drug discovery for generating molecular diversity .

1-Phenyladamantane

  • Structure : Adamantane substituted with a phenyl group at the 1-position .
  • Synthesis : Typically synthesized via Friedel-Crafts alkylation of benzene with 1-bromoadamantane .
  • Reactivity : The electron-rich phenyl group enhances stability and aromatic interactions.

2-Isopropyl-2-methacryloyloxyadamantane

  • Structure : Contains a methacryloyloxy group (–O–CO–C(CH₃)=CH₂) and an isopropyl substituent .
  • Synthesis : Prepared via esterification of 2-isopropyl-2-hydroxyadamantane with methacryloyl chloride .
  • Reactivity : The methacrylate moiety enables polymerization, making it useful in resins and coatings .

Data Tables

Table 2: Analytical Data Comparison

Compound NMR Shifts (¹H/¹³C) MS Fragments (m/z)
1-(3-Isoselenocyanatopropyl)adamantane δ 1.6–2.1 (adamantane CH₂), δ 120 (SeCN) 286 [M]⁺, 153 [adamantane]⁺
1-(1-Isocyanoethyl)adamantane δ 2.5 (–CH₂–NC), δ 1.5–2.0 (adamantane) 175 [M]⁺, 135 [M–NC]⁺
1-Phenyladamantane δ 7.2–7.4 (Ph), δ 1.6–2.1 (adamantane) 212 [M]⁺, 135 [adamantane]⁺

Key Research Findings

Synthetic Flexibility : Adamantane derivatives are synthesized via alkylation, amination, or esterification, with intermediates like nitriles or amines enabling functional group diversification .

Reactivity Trends: Isoselenocyanates exhibit higher electrophilicity than isothiocyanates due to selenium’s polarizability . Isocyanides participate in multicomponent reactions, forming complex architectures .

Applications :

  • Pharmaceuticals : Adamantane’s lipid solubility enhances blood-brain barrier penetration (e.g., 1-phenyladamantane) .
  • Materials Science : Methacrylate derivatives are used in high-performance polymers .

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